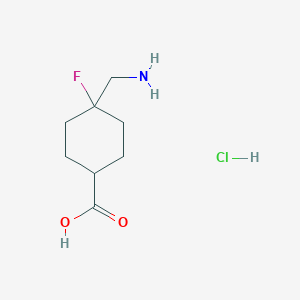

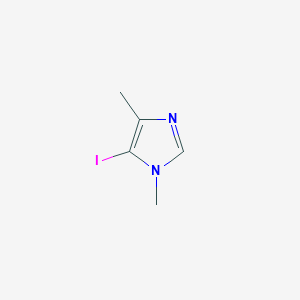

5-碘-1,4-二甲基-1H-咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

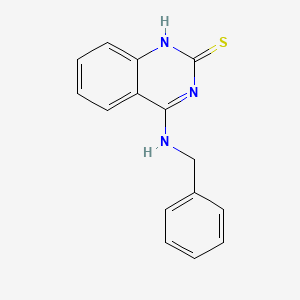

The compound "5-iodo-1,4-dimethyl-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles has been developed using a common intermediate that undergoes regiocontrolled N-alkylation. This process involves the use of different reagents to achieve selective formation of the desired trisubstituted imidazole . Additionally, dimers of imidazolyl compounds have been synthesized through the oxidation of imidazoles, which further exhibit photochromism upon irradiation .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be characterized using techniques such as IR, 1H NMR, mass spectroscopy, and elemental analysis . X-ray crystallography is also employed to determine the molecular and crystal structures of synthesized compounds, providing detailed information on bond lengths, angles, and overall molecular geometry .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions. For example, the iodine in the imidazole ring can be substituted by an aryl group through Suzuki coupling, and other substituents like phenylthio groups can be displaced by nucleophilic substitution after oxidation . Additionally, imidazole derivatives can be used as nucleophilic α-amino acid equivalents in asymmetric synthesis, allowing the construction of tetrasubstituted stereogenic centers .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the crystal structure of a 7-membered heterocycle imidazole derivative revealed a boat conformation in the crystal, which undergoes interconversion in solution . The stability and charge delocalization of these molecules can be studied using Natural Bond Orbital (NBO) analysis, and their reactivity can be predicted by Molecular Electrostatic Potential (MEP) maps . The photochromic properties of imidazole dimers also highlight the dynamic nature of these compounds under different conditions .

科学研究应用

自由基中间体和还原反应

5-碘-1,4-二甲基-1H-咪唑在生成反应性咪唑-5-基自由基的背景下进行了研究。这些自由基已作为还原反应中的中间体生成,例如用 Na/NH3/ButOH 还原 5-溴-1,2-二甲基咪唑和用 Bu3SnH 还原 5-碘咪唑。这些反应性中间体在合成双环咪唑类化合物中是关键的 (Bowman & Taylor, 1990)。

发散性和区域选择性合成

5-碘-1,4-二甲基-1H-咪唑已用于 1,2,4-和 1,2,5-三取代咪唑的发散性和区域选择性合成。这种合成方法利用了区域控制的 N-烷基化,并展示了该化合物在创建结构多样的咪唑中的潜力,这在各种化学合成中很重要 (Delest 等人,2008)。

电子自旋共振研究

已对 5-碘-1,4-二甲基-1H-咪唑进行了电子自旋共振研究,重点关注电子捕获过程。这些研究深入了解了自由基阴离子的行为和卤代咪唑的电子结构,有助于更深入地了解它们的反应性和在各个领域的潜在应用 (Symons & Bowman, 1990)。

质子化性质和潜在应用

已经研究了与 5-碘-1,4-二甲基-1H-咪唑相关的化合物的质子化性质,例如硫代乙酰脲和稠合的唑并-1,2,4-三嗪。这些研究突出了这些化合物作为抗甲状腺剂的潜力,因为它们具有特定的化学反应性和对血清蛋白的亲和力 (Ivolgina 等人,2020)。

未来方向

The future directions in the study of imidazoles include the development of new synthetic methodologies, the exploration of their biological activities, and their application in the development of new drugs . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

属性

IUPAC Name |

5-iodo-1,4-dimethylimidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2/c1-4-5(6)8(2)3-7-4/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAGFVZJXHPTDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-iodo-1,4-dimethyl-1H-imidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2543714.png)

![4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2543715.png)

![1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2543717.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B2543719.png)

![N-[(2S)-1-[3-(Dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]prop-2-enamide](/img/structure/B2543723.png)

![N-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2543725.png)

![1-(4-Fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2543726.png)